molecular formula C22H18N2O2S B15010381 (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B15010381
M. Wt: 374.5 g/mol
InChI Key: NHBZAAOMXCRKPN-MOSHPQCFSA-N
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Description

(2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxynaphthalene moiety, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Methoxynaphthalene Moiety: The methoxynaphthalene group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Addition of the Methylphenyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

(2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxynaphthalene or methylphenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

(2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

(2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can be compared with other thiazolidinone derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the methoxynaphthalene and methylphenyl groups in (2Z,5Z)-5-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N2O2S/c1-14-7-10-16(11-8-14)23-22-24-21(25)20(27-22)13-18-17-6-4-3-5-15(17)9-12-19(18)26-2/h3-13H,1-2H3,(H,23,24,25)/b20-13-

InChI Key

NHBZAAOMXCRKPN-MOSHPQCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC4=CC=CC=C43)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC4=CC=CC=C43)OC)S2

Origin of Product

United States

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